

A Technical Guide to Sodium 2-oxopropanoate-¹³C: Properties, Applications, and Experimental Use

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Compound of Interest

Compound Name: Sodium 2-oxopropanoate-¹³C

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This document provides a comprehensive technical overview of Sodium 2-oxopropanoate-¹³C (Sodium Pyruvate-¹³C), a stable isotope-labeled metabolite crucial for research in cellular metabolism, disease modeling, and drug development. This guide covers its core physicochemical properties, its primary applications as a metabolic tracer, and detailed protocols for its use in cell culture experiments.

Core Properties and Molecular Weight

Sodium 2-oxopropanoate, commonly known as sodium pyruvate, is the sodium salt of pyruvic acid, a key intermediate in glycolysis and a primary substrate for the tricarboxylic acid (TCA) cycle. The ¹³C-labeled variant contains one or more Carbon-13 isotopes in place of the naturally abundant Carbon-12. The most common forms are those with a single ¹³C atom, typically at the C1, C2, or C3 position. The presence of the heavy isotope allows its metabolic fate to be traced using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The molecular formula for unlabeled sodium pyruvate is C₃H₃NaO₃.^{[1][2]} For a singly-labeled variant, the formula is written as (¹²C)₂(¹³C)₁H₃NaO₃. The precise molecular weight is calculated based on the exact masses of the most abundant stable isotopes of its constituent elements.

The following table summarizes the isotopic masses used for the calculation and the resulting molecular weight of Sodium 2-oxopropanoate-1-¹³C, -2-¹³C, or -3-¹³C.

Component	Isotope	Isotopic Mass (Da)	Quantity	Total Mass (Da)
Carbon-12	¹² C	12.000000	2	24.000000
Carbon-13	¹³ C	13.003355	1	13.003355
Hydrogen	¹ H	1.007825	3	3.023475
Oxygen	¹⁶ O	15.994915	3	47.984745
Sodium	²³ Na	22.989770	1	22.989770
Total	111.001345			

Note: The calculated monoisotopic mass is 111.0013 Da. Commercially, this is often rounded to a nominal molecular weight of 111.04 g/mol, which accounts for natural isotopic abundance in the non-labeled positions.[\[3\]](#)[\[4\]](#)

Applications in Metabolic Research

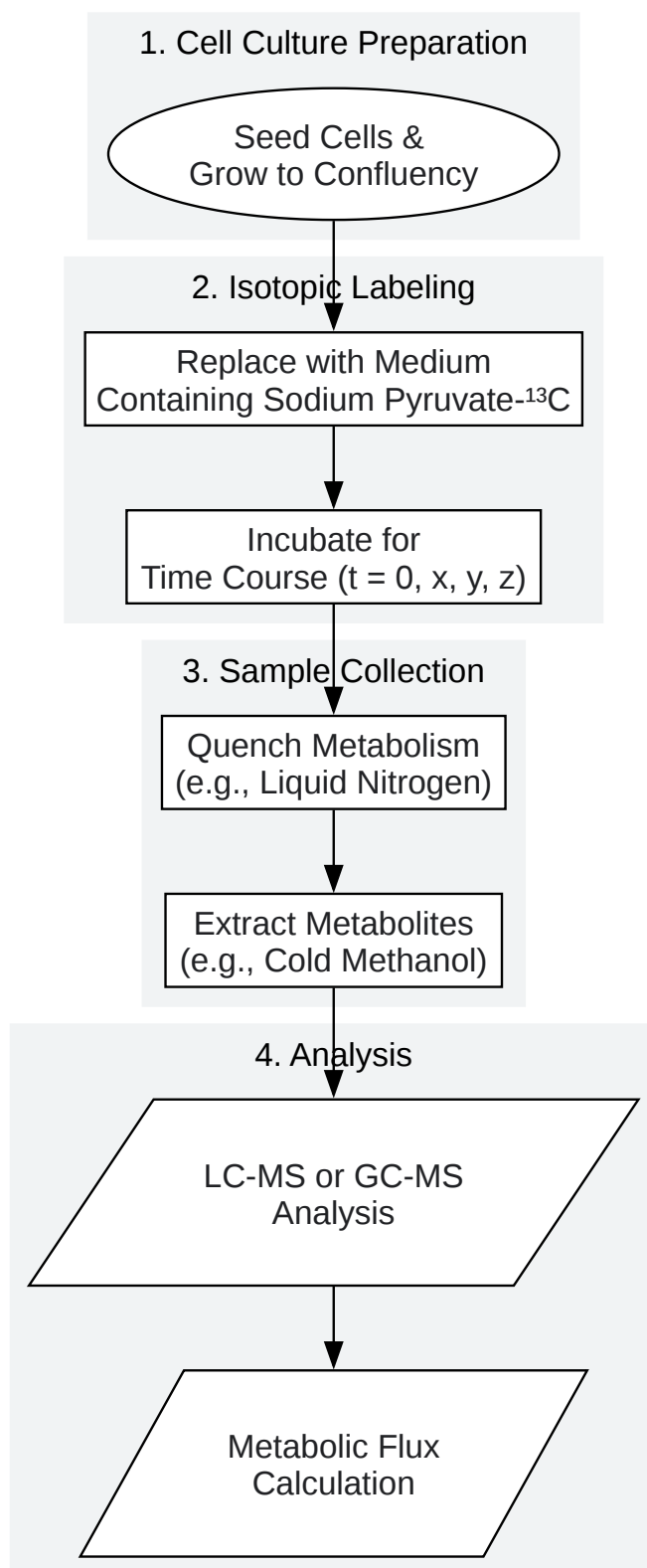
Sodium Pyruvate-¹³C is a powerful tool for metabolic flux analysis, enabling researchers to quantitatively track the flow of carbon atoms through central metabolic pathways.[\[5\]](#)[\[6\]](#)

- **Tricarboxylic Acid (TCA) Cycle Analysis:** It is used to probe mitochondrial function and the activity of the TCA cycle.[\[7\]](#) By tracking the incorporation of ¹³C into TCA cycle intermediates like citrate, succinate, and malate, researchers can assess the rate of pyruvate entry into the cycle via the enzyme pyruvate dehydrogenase (PDH).[\[8\]](#)[\[9\]](#)
- **Cancer Metabolism:** Cancer cells often exhibit altered metabolism, including the Warburg effect. ¹³C-pyruvate is used to study these changes, such as the conversion of pyruvate to lactate, which is a hallmark of many tumors.[\[8\]](#) Hyperpolarized [1-¹³C]pyruvate is notably used as an imaging agent in magnetic resonance spectroscopic imaging (MRSI) to monitor this conversion in vivo.[\[8\]](#)

- Anaplerosis and Cataplerosis: The tracer helps quantify anaplerotic pathways (reactions that replenish TCA cycle intermediates), such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase.[5]

Metabolic Pathway and Experimental Workflow

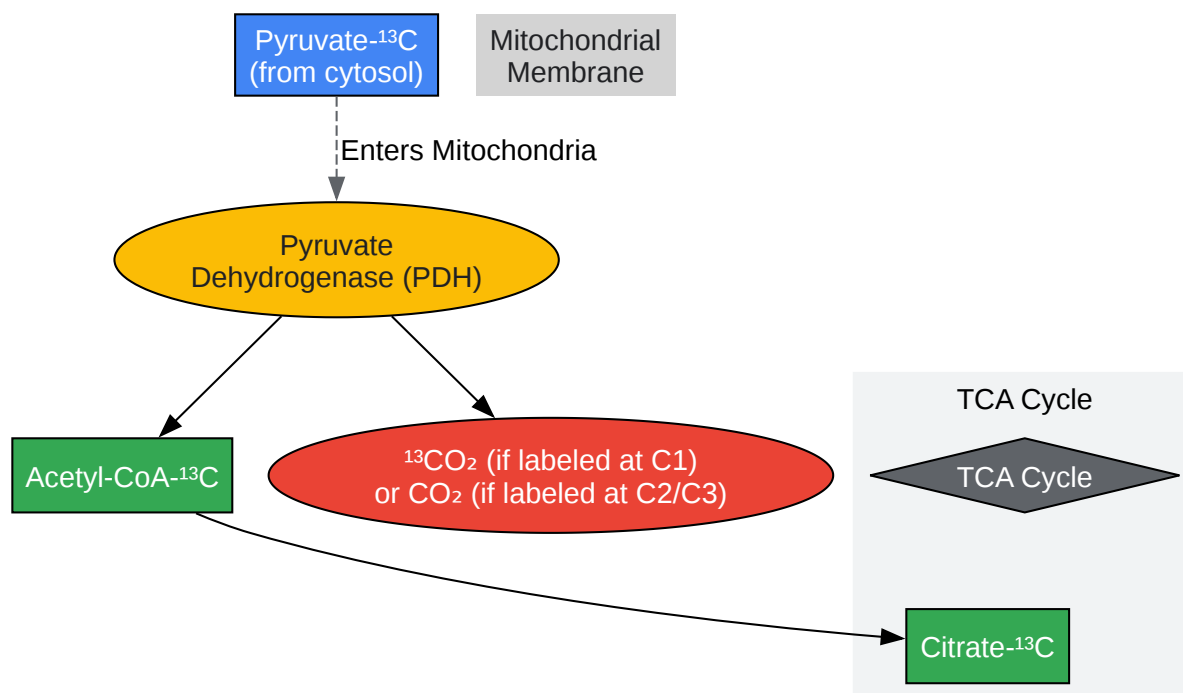
The primary metabolic fate of exogenously supplied pyruvate is its transport into the mitochondria and conversion into acetyl-CoA. This reaction is a critical entry point into the TCA cycle. The workflow for a typical tracer experiment involves introducing the labeled substrate to cells and analyzing the resulting labeled metabolites.



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Caption: A generalized experimental workflow for ^{13}C metabolic tracer studies.

The specific position of the ^{13}C label on the pyruvate molecule is critical. For example, when [1- ^{13}C]pyruvate is converted to acetyl-CoA, the labeled carbon is lost as $^{13}\text{CO}_2$. Conversely, labels at the C2 or C3 position are incorporated into the acetyl-CoA molecule and can be tracked through subsequent turns of the TCA cycle.



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Caption: Entry of ^{13}C -labeled pyruvate into the Tricarboxylic Acid (TCA) Cycle.

Detailed Experimental Protocol: ^{13}C -Pyruvate Tracing in Cell Culture

This protocol provides a representative method for conducting a stable isotope tracing experiment using Sodium 2-oxopropanoate- ^{13}C in adherent mammalian cells.

Objective: To measure the incorporation of carbon from pyruvate into TCA cycle intermediates.

Materials:

- Mammalian cell line of interest
- Complete cell culture medium (e.g., DMEM)
- Phosphate-Buffered Saline (PBS), sterile
- Labeling medium: Glucose-free, pyruvate-free DMEM supplemented with dialyzed fetal bovine serum and a known concentration of Sodium 2-oxopropanoate-¹³C (e.g., [2-¹³C]pyruvate).
- Liquid nitrogen
- Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C
- Cell scrapers
- Refrigerated centrifuge

Procedure:

- Cell Seeding and Growth:
 - Seed cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment.
 - Culture cells under standard conditions (e.g., 37°C, 5% CO₂). Allow at least 24 hours for cells to adhere and resume proliferation.
- Isotopic Labeling:
 - Prepare the ¹³C-labeling medium immediately before use and warm it to 37°C.
 - Aspirate the standard culture medium from the cells.
 - Gently wash the cell monolayer once with sterile PBS to remove residual unlabeled metabolites.

- Add the pre-warmed ^{13}C -labeling medium to the cells. Include a "t=0" plate that will be harvested immediately after adding the labeling medium to serve as a baseline.
- Incubate the remaining plates for the desired time points (e.g., 15 min, 30 min, 1 hr, 4 hr) to monitor the dynamic incorporation of the ^{13}C label.[10][11]
- Metabolic Quenching and Metabolite Extraction:
 - At each time point, rapidly quench metabolic activity by placing the culture plate on a bed of dry ice or by aspirating the medium and immediately adding liquid nitrogen directly to the plate to flash-freeze the cell monolayer.[9][10]
 - For extraction, add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
 - Using a cell scraper, scrape the frozen cells in the methanol and transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.
 - Vortex the tubes thoroughly and centrifuge at high speed (e.g., $>15,000 \times g$) at 4°C for 15 minutes to pellet cell debris and proteins.
- Sample Preparation and Analysis:
 - Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
 - Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
 - The dried samples can be stored at -80°C or reconstituted in an appropriate solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Analyze the mass isotopologue distributions of TCA cycle intermediates and other relevant metabolites to determine the extent and pattern of ^{13}C incorporation.

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